Phenyl 2-(4-nitrophenoxy)benzoate
Description
Phenyl 2-(4-nitrophenoxy)benzoate is a benzoate ester derivative featuring a 4-nitrophenoxy substituent at the 2-position of the benzene ring. The molecular formula is C₁₉H₁₃NO₅ (molar mass: 335.31 g/mol), combining a benzoate core with a nitro-substituted phenoxy group. Nitro groups are electron-withdrawing, influencing reactivity and interactions with biological systems, such as enzyme-mediated activation or detoxification pathways .
Properties
CAS No. |
89076-17-5 |
|---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
phenyl 2-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C19H13NO5/c21-19(25-15-6-2-1-3-7-15)17-8-4-5-9-18(17)24-16-12-10-14(11-13-16)20(22)23/h1-13H |
InChI Key |
NMDDJBXSSIUPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares phenyl 2-(4-nitrophenoxy)benzoate with structurally similar compounds from the evidence:
Key Observations:
- Lipophilicity : The chloro-substituted analog (C₂₀H₁₅ClO₃) has higher molar mass and lipophilicity, which may influence membrane permeability in biological systems .
- Functional Group Diversity: The acetic acid derivative (C₁₄H₁₁NO₅) introduces carboxylic acid functionality, altering solubility and reactivity compared to ester-based analogs .
Enzyme Interactions:
- Peroxidase Activation: Nitroaromatic compounds, such as those in and , are susceptible to peroxidase-mediated activation, forming reactive intermediates that may contribute to carcinogenesis. Low glutathione (GSH) concentrations and reduced glutathione S-transferase activity in urinary bladder tissue exacerbate this risk .
- Detoxification Pathways: The absence of a formyl or chloro group in this compound may reduce its interaction with specific detoxification enzymes compared to analogs like methyl 4-(4-formyl-2-nitrophenoxy)benzoate .
Stability and Reactivity:
- Hydrolysis: Ester groups in benzoates are prone to hydrolysis. The electron-withdrawing nitro group in this compound may accelerate hydrolysis rates compared to non-nitro-substituted esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
